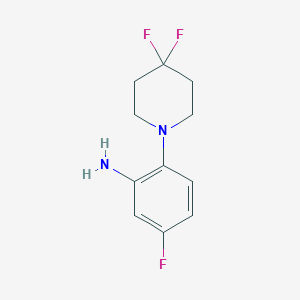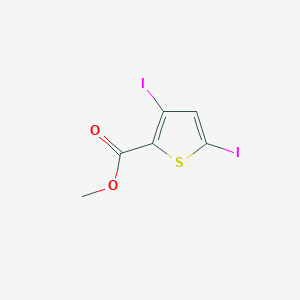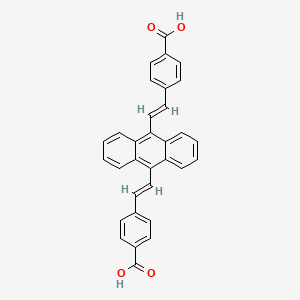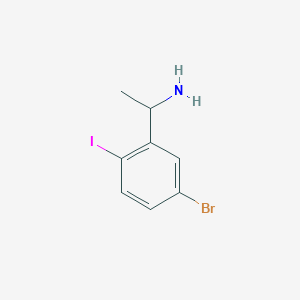![molecular formula C21H13ClOS B12067293 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde CAS No. 259196-25-3](/img/structure/B12067293.png)
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde is a chemical compound with the molecular formula C21H13ClOS and a molecular weight of 348.85 g/mol It is known for its unique structure, which includes an anthracene core substituted with a 4-chlorophenylthio group and a carboxaldehyde group
Preparation Methods
The synthesis of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde typically involves the reaction of anthracene-9-carboxaldehyde with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group, using nucleophiles like amines or thiols.
Condensation: The carboxaldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to form specific interactions with its molecular targets, which can result in various biological effects .
Comparison with Similar Compounds
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde can be compared with other anthracene derivatives such as:
9-(4-Phenyl)anthracene: Lacks the 4-chlorophenylthio and carboxaldehyde groups, resulting in different chemical and physical properties.
9-(4-Phenylethynyl)anthracene: Contains an ethynyl group instead of the thio group, leading to different reactivity and applications.
9,10-Bis(phenylethynyl)anthracene: Features two ethynyl groups, which significantly alter its electronic properties and applications in materials science.
Properties
CAS No. |
259196-25-3 |
|---|---|
Molecular Formula |
C21H13ClOS |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)sulfanylanthracene-9-carbaldehyde |
InChI |
InChI=1S/C21H13ClOS/c22-14-9-11-15(12-10-14)24-21-18-7-3-1-5-16(18)20(13-23)17-6-2-4-8-19(17)21/h1-13H |
InChI Key |
GZVXIIRMLOKBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SC4=CC=C(C=C4)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)



![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)

![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)

